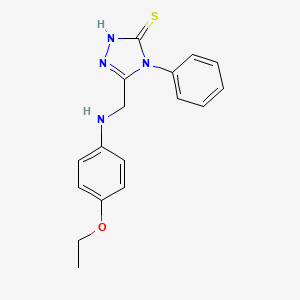

5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethoxyphenyl group, a phenyl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method is the reaction of 4-ethoxyaniline with formaldehyde to form a Schiff base, which is then reacted with phenylhydrazine to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and elevated temperatures.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent. The thiol group can also interact with metal ions, which may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxyphenyl group and the thiol group, which confer specific chemical and biological properties. The combination of these functional groups makes it distinct from other triazole derivatives and contributes to its diverse range of applications.

Biological Activity

5-(((4-Ethoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula of this compound is C17H18N4OS, with a molecular weight of approximately 326.4 g/mol . The compound features a triazole ring substituted with an ethoxyphenyl group and a thiol functional group, contributing to its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study reported that S-substituted derivatives showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL . This suggests that this compound may possess similar antimicrobial efficacy. -

Cytotoxicity :

The cytotoxic effects of triazole derivatives have been assessed in various cancer cell lines. In particular, compounds were tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells . This highlights the potential for developing anticancer agents based on the triazole scaffold. -

Antioxidant Activity :

Some studies have evaluated the antioxidant capabilities of triazole derivatives. They demonstrated significant antioxidant activity through assays like DPPH and ABTS, indicating potential protective effects against oxidative stress .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives can often be correlated with their structural features. Variations in substituents on the triazole ring or thiol group can significantly influence their pharmacological profiles. For instance:

- The presence of electron-donating or withdrawing groups can affect the compound's reactivity and interaction with biological targets.

- Studies have shown that modifications to the thiol group can enhance antimicrobial or anticancer activities without drastically increasing toxicity .

Case Study 1: Antimicrobial Efficacy

A study on S-substituted derivatives of 1,2,4-triazole-3-thiols found that specific modifications led to enhanced activity against resistant bacterial strains. The most active compound in this series had an MIC value of 31.25 μg/mL against Pseudomonas aeruginosa, indicating strong potential for therapeutic applications in treating infections caused by resistant bacteria .

Case Study 2: Cancer Cell Selectivity

In another investigation focusing on cytotoxicity, derivatives were tested in 3D cell cultures to assess their effectiveness against cancer cell migration. One derivative demonstrated significant inhibition of migration in melanoma cells while showing minimal effects on healthy cells, suggesting a promising avenue for targeted cancer therapies .

Research Findings Summary Table

| Biological Activity | Tested Compounds | Target Organisms/Cell Lines | Results |

|---|---|---|---|

| Antimicrobial | S-substituted triazoles | E. coli, S. aureus, P. aeruginosa | MIC: 31.25 - 62.5 μg/mL |

| Cytotoxicity | Triazole derivatives | IGR39 (melanoma), MDA-MB-231 (breast cancer) | Selective cytotoxicity observed |

| Antioxidant | Various triazoles | In vitro assays | Significant antioxidant activity |

Properties

Molecular Formula |

C17H18N4OS |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3-[(4-ethoxyanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H18N4OS/c1-2-22-15-10-8-13(9-11-15)18-12-16-19-20-17(23)21(16)14-6-4-3-5-7-14/h3-11,18H,2,12H2,1H3,(H,20,23) |

InChI Key |

FUIBZVGEWCPAMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.